molecular formula C6H7F3O4 B1296939 (2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid CAS No. 70976-13-5

(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid

Cat. No.: B1296939
CAS No.: 70976-13-5
M. Wt: 200.11 g/mol
InChI Key: MPZHFZZRKBOXNF-UHFFFAOYSA-N
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Description

(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid is a valuable synthetic intermediate in organic and medicinal chemistry research. Its core structural features combine a carboxylic acid functional group, which allows for further derivatization via amide or ester formation, with a [1,3]dioxolane ring that serves as a protected carbonyl equivalent, often for ketones or aldehydes source . The presence of the trifluoromethyl (CF3) group is of significant interest, as its incorporation into target molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and bioavailability source . This makes the compound a crucial building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals where the CF3 group is a key motif. Researchers utilize this acid to introduce the 2-(trifluoromethyl)-[1,3]dioxolan-2-yl) moiety into lead compounds, exploring structure-activity relationships (SAR) and optimizing drug-like properties. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O4/c7-6(8,9)5(3-4(10)11)12-1-2-13-5/h1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZHFZZRKBOXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342536
Record name [2-(Trifluoromethyl)-1,3-dioxolan-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70976-13-5
Record name [2-(Trifluoromethyl)-1,3-dioxolan-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

  • Reagents : Trifluoromethyl ketone, ethylene glycol, acid catalyst (e.g., sulfuric acid).
  • Conditions : Heating under reflux for several hours.
  • Yield : Typically high yields are reported when optimized conditions are applied.

Alternative Synthesis Using Dioxolane Derivatives

Another approach utilizes pre-existing dioxolane derivatives that undergo nucleophilic substitution reactions to introduce the acetic acid functionality.

Reaction Scheme

  • Reagents : Dioxolane derivative, acetic anhydride or acetic acid.
  • Conditions : Mild heating with a base catalyst (e.g., pyridine).
  • Yield : Moderate to high yields depending on the specific dioxolane used.

Industrial Production Techniques

For industrial production, processes are often optimized for scale-up, focusing on reaction conditions that maximize yield and purity. Key factors include:

The compound can undergo various chemical transformations:

Oxidation Reactions

Oxidation can convert (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid into corresponding carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.

Reduction Reactions

Reduction can yield alcohols or other derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution Reactions

The trifluoromethyl group can participate in nucleophilic substitution reactions under basic or acidic conditions, allowing for further functionalization of the compound.

Method Key Reagents Conditions Typical Yield
Trifluoromethyl Ketones Trifluoromethyl ketone, ethylene glycol Acidic conditions, reflux High
Dioxolane Derivative Dioxolane derivative, acetic anhydride Mild heating with base Moderate to High
Industrial Production Catalysts (metal), controlled temp/pressure Optimized for scale-up High

Chemical Reactions Analysis

Types of Reactions: (2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
The compound serves as a crucial building block in organic synthesis. Its trifluoromethyl group enhances lipophilicity, making it valuable in the design of pharmaceuticals and agrochemicals. It can be utilized in the synthesis of various derivatives that may exhibit biological activity or serve as intermediates in complex organic reactions .

Biological Applications

Pharmaceutical Development
Research indicates that derivatives of this compound may possess significant pharmacological properties. The compound's ability to modulate enzyme activities relevant to drug metabolism suggests potential therapeutic applications. For instance, studies have evaluated its derivatives for antibacterial and antifungal activities, highlighting their effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Activity
A study synthesized new chiral and racemic 1,3-dioxolane derivatives related to this compound. These derivatives were tested for antibacterial efficacy against several bacterial strains, showing substantial variability based on the substituents on the dioxolane ring. Results indicated promising antibacterial activity that could lead to the development of new antimicrobial agents.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound can be employed in the production of specialty chemicals and materials with unique properties. Its chemical stability and reactivity make it suitable for various applications in material science and chemical manufacturing .

Mechanism of Action

The mechanism of action of (2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The dioxolane ring may also play a role in the compound’s reactivity and interaction with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

The trifluoromethyl group is strongly electron-withdrawing, increasing the acidity of the acetic acid proton compared to non-fluorinated analogs. Key comparisons include:

(2-Nonyl-1,3-dioxolan-2-yl)acetic Acid
  • Molecular Formula : C₁₄H₂₆O₄
  • Key Differences: The nonyl (C₉H₁₉) group is electron-donating and hydrophobic.
  • Impact: Acidity: Lower acidity (higher pKa) compared to the CF₃ derivative due to reduced electron withdrawal. Solubility: Enhanced lipophilicity, favoring organic solvents over aqueous media. Applications: Potential use in surfactants or lipid-based formulations due to its long alkyl chain .
[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic Acid
  • Molecular Formula : C₆H₇F₃O₂S₂
  • Key Differences : Replaces the dioxolane oxygen atoms with sulfur (1,3-dithiolane).
  • Impact: Electronic Effects: Sulfur’s lower electronegativity reduces ring strain and alters electronic distribution. Stability: Thioether linkages may confer resistance to oxidative degradation. Applications: Potential utility in metal coordination chemistry due to sulfur’s chelating ability .
(2-Bromomethyl-[1,3]dioxolan-2-yl)-acetic Acid, Methyl Ester
  • Structure : Bromine substituent and esterified carboxylic acid .
  • Impact :
    • Reactivity : Bromine enables nucleophilic substitution reactions, while the ester group reduces acidity.
    • Applications : Intermediate in cross-coupling reactions or prodrug synthesis .

Fluorinated Phenylacetic Acid Derivatives

2-[3-(Trifluoromethyl)cyclohexyl]acetic Acid
  • Molecular Formula : C₉H₁₃F₃O₂
  • Key Differences : Cyclohexane ring with CF₃ substituent.
  • Impact :
    • Steric Effects : Bulky cyclohexyl group may hinder molecular rotation, affecting binding in biological targets.
    • Applications : Likely explored in anti-inflammatory or CNS-targeted drugs due to fluorinated cyclohexyl motifs .
2-(Trifluoromethoxy)phenylacetic Acid Derivatives
  • Examples : 2-(3-Methyl-2-(trifluoromethoxy)phenyl)acetic acid (CAS 220239-67-8) .
  • Impact :
    • Electron Withdrawal : The -OCF₃ group enhances acidity and stabilizes negative charges.
    • Applications : Common in NSAIDs (e.g., flurbiprofen analogs) for improved metabolic stability .

Functional Group Modifications

2-((Trifluoromethyl)thio)acetic Acid
  • Molecular Formula : C₃H₃F₃O₂S
  • Key Differences : Replaces dioxolane with a trifluoromethylthio (-SCF₃) group.
  • Impact: Electrophilicity: The -SCF₃ group is less electron-withdrawing than -CF₃ but introduces sulfur-based reactivity. Applications: Potential use in radical reactions or as a bioisostere in drug design .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituent Key Properties Applications
(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid C₆H₇F₃O₄ 200.12 -CF₃, dioxolane High acidity, moderate lipophilicity Pharmaceuticals, agrochemicals
(2-Nonyl-1,3-dioxolan-2-yl)acetic acid C₁₄H₂₆O₄ 258.36 -C₉H₁₉, dioxolane Low acidity, high lipophilicity Surfactants, lipid formulations
[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid C₆H₇F₃O₂S₂ 232.25 -CF₃, dithiolane Enhanced stability, chelating ability Metal coordination, catalysis
2-[3-(Trifluoromethyl)cyclohexyl]acetic acid C₉H₁₃F₃O₂ 210.19 -CF₃, cyclohexyl Steric hindrance, rigidity CNS drugs, anti-inflammatory agents
2-((Trifluoromethyl)thio)acetic acid C₃H₃F₃O₂S 160.11 -SCF₃ Radical reactivity, bioisosteric potential Drug design, material science

Biological Activity

(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid is an organic compound notable for its unique structural features, including a trifluoromethyl group and a dioxolane ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C5H4F3O3C_5H_4F_3O_3
  • CAS Number : 70976-13-5

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can significantly influence its biological activity. The dioxolane ring contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group is known to enhance binding affinity to various receptors and enzymes, potentially modulating their activities. The dioxolane moiety may facilitate interactions with biological macromolecules, influencing pathways related to metabolism and signaling.

Antimicrobial Activity

Recent studies have indicated that derivatives of 1,3-dioxolanes exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound were tested for their antibacterial and antifungal activities against various pathogens:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus625–1250 µg/mL
2Staphylococcus epidermidisExcellent activity
3Pseudomonas aeruginosaPerfect activity
4Candida albicansSignificant antifungal activity

These findings suggest that the presence of the trifluoromethyl group may enhance the efficacy of these compounds against specific bacterial strains while also providing antifungal properties.

Case Studies

  • Synthesis of New Derivatives : A study synthesized new chiral and racemic 1,3-dioxolane derivatives, including those related to this compound. These derivatives were evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria. The results showed substantial variability in effectiveness depending on the substituents present on the dioxolane ring .
  • Pharmacological Evaluation : In a pharmacological context, derivatives were assessed for their potential as therapeutic agents. Compounds exhibiting high lipophilicity due to the trifluoromethyl group showed promising results in modulating enzyme activities relevant to drug metabolism.

Comparative Analysis with Similar Compounds

Comparative studies reveal that this compound possesses unique properties when compared to other dioxolane derivatives:

CompoundKey FeaturesBiological Activity
12,2-Bis(trifluoromethyl)-1,3-dioxolaneModerate antimicrobial activity
2Indole derivatives with trifluoromethyl groupDiverse biological activities including anti-inflammatory effects

The combination of both the trifluoromethyl group and the dioxolane structure in this compound enhances its stability and potential bioactivity compared to simpler analogs.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹⁹F and ¹H NMR are critical for confirming the trifluoromethyl group and dioxolane ring structure. Challenges in resolving overlapping peaks may require 2D NMR (e.g., COSY, HSQC) .
  • X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction using SHELXL () is ideal. demonstrates similar structural analysis with an R factor of 0.049, ensuring high precision.
  • HPLC-MS : To verify purity and molecular weight, high-resolution mass spectrometry coupled with liquid chromatography (e.g., methods in ) is recommended.

How can hydrolytic stability of the dioxolane ring under physiological conditions be assessed?

Advanced Research Question

  • pH-Dependent Studies : Incubate the compound in buffers mimicking physiological pH (e.g., 7.4) and acidic conditions (e.g., 2.0) at 37°C. Monitor degradation via HPLC () or ¹H NMR .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, ’s acetic acid hydrolysis study achieved a 13.6% error margin by standardizing titration endpoints.
  • Structural Confirmation : Post-hydrolysis, isolate fragments (e.g., trifluoroacetic acid) via LC-MS and compare with reference standards .

How should researchers resolve contradictory spectroscopic data between synthetic batches?

Advanced Research Question

  • Cross-Validation : Use multiple techniques (e.g., NMR, IR, X-ray) to confirm structural consistency. For example, combined crystallography with spectroscopic data to resolve ambiguities.
  • Impurity Profiling : Employ LC-MS to identify byproducts (e.g., incomplete trifluoromethylation or ring-opening). ’s TLC method for urinary metabolites could be adapted.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to identify discrepancies .

What strategies evaluate the biological activity of this compound, particularly the role of the trifluoromethyl group?

Advanced Research Question

  • Enzyme Inhibition Assays : Test against targets like soluble epoxide hydrolases (sEH), as in ’s sEH inhibitor screening. The trifluoromethyl group’s electron-withdrawing effects may enhance binding affinity.
  • Cellular Uptake Studies : Use radiolabeled (e.g., ¹⁴C) analogs to quantify uptake in cell lines, similar to ’s ¹⁴C-acetate uptake in astrocytes.
  • SAR Studies : Synthesize analogs (e.g., replacing CF₃ with Cl or CH₃) and compare bioactivity. ’s synthetic route for dioxolane derivatives could guide this.

How can computational modeling predict the electronic effects of the trifluoromethyl group on reactivity?

Advanced Research Question

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces. This reveals electron-deficient regions influenced by CF₃ .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. ’s data on trifluoroacetic acid’s acidity (pKa ~0.5) can inform predictions for related derivatives.
  • Docking Simulations : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. The CF₃ group’s hydrophobicity may improve binding in hydrophobic pockets .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid
Reactant of Route 2
(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid

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